tert-Butyldicyclohexylphosphine

説明

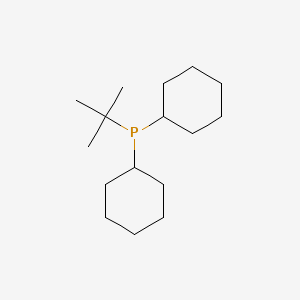

tert-Butyldicyclohexylphosphine (CAS 93634-87-8) is a sterically bulky organophosphine ligand with the molecular formula C₁₆H₃₁P and a molecular weight of 254.37 g/mol. Its IUPAC name is tert-butyl(dicyclohexyl)phosphane, and it is characterized by a central phosphorus atom bonded to a tert-butyl group and two cyclohexyl substituents. This structure confers significant steric bulk, making it a valuable ligand in transition-metal catalysis, particularly in reactions requiring high selectivity and stability, such as cross-coupling reactions .

The compound is highly pyrophoric (H250 hazard code), igniting spontaneously upon air exposure, necessitating stringent handling under inert atmospheres (e.g., nitrogen or argon) . Its applications span pharmaceuticals, materials science, and organic synthesis, where it enhances catalytic efficiency in metal complexes .

特性

IUPAC Name |

tert-butyl(dicyclohexyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31P/c1-16(2,3)17(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h14-15H,4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYZHXLHUNLBQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1CCCCC1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405166 | |

| Record name | tert-Butyldicyclohexylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93634-87-8 | |

| Record name | tert-Butyldicyclohexylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyldicyclohexylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

tert-Butyldicyclohexylphosphine can be synthesized through the reaction of tert-Butyllithium with Dicyclohexylchlorophosphine . The reaction typically involves the following steps:

Preparation of tert-Butyllithium: tert-Butyllithium is prepared by reacting tert-Butyl chloride with lithium metal in anhydrous conditions.

Reaction with Dicyclohexylchlorophosphine: The prepared tert-Butyllithium is then reacted with Dicyclohexylchlorophosphine under controlled temperature and inert atmosphere to yield this compound.

Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield of the final product.

化学反応の分析

tert-Butyldicyclohexylphosphine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: It participates in substitution reactions, particularly in the formation of metal-phosphine complexes.

Common reagents and conditions used in these reactions include palladium catalysts, aryl chlorides, and various solvents. The major products formed from these reactions are often complex organic molecules with enhanced properties for industrial and pharmaceutical applications.

科学的研究の応用

Chemical Properties and Structure

tert-Butyldicyclohexylphosphine is characterized by its bulky tert-butyl and dicyclohexyl groups, which provide significant steric hindrance and electron-rich characteristics. This structure enhances its effectiveness as a ligand in transition metal-catalyzed reactions. The chemical formula of t-BuCy2P is C16H31P, and it has a CAS number of 93634-87-8.

Catalysis

t-BuCy2P is predominantly used as a ligand in various catalytic reactions:

- Palladium-Catalyzed Coupling Reactions : It plays a critical role in facilitating coupling reactions such as the Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, and Stille coupling. These reactions are essential for synthesizing complex organic molecules from simpler precursors .

- Hydrogenation and Hydroformylation : The compound is utilized in hydrogenation processes and hydroformylation reactions, where it helps control reaction pathways and improve selectivity.

- Asymmetric Catalysis : Researchers are investigating t-BuCy2P's potential in asymmetric catalysis to produce chiral compounds with high enantioselectivity, which is crucial in pharmaceutical applications.

Organic Synthesis

In organic synthesis, t-BuCy2P is employed to synthesize various bioactive molecules and pharmaceutical intermediates. Its ability to stabilize metal complexes enhances the efficiency of reactions that lead to the formation of complex organic structures .

Medicinal Chemistry

The compound's unique properties allow it to participate in the development of therapeutic agents. Studies have shown that phosphine-based metal complexes can exhibit biological activity, including potential anticancer effects through mechanisms such as apoptosis induction in cancer cells .

Case Study 1: Palladium-Catalyzed Arylation

A study demonstrated the effectiveness of t-BuCy2P in the arylation of electron-rich five-membered heterocycles using aryl chlorides. The results indicated that t-BuCy2P provided higher conversions compared to other ligands due to its steric bulk and electronic properties .

Case Study 2: Asymmetric Synthesis

Research exploring the use of t-BuCy2P in asymmetric synthesis highlighted its ability to influence reaction pathways significantly. The study showed that using this ligand allowed for the generation of chiral products with improved yields and selectivity compared to traditional methods.

作用機序

The mechanism of action of tert-Butyldicyclohexylphosphine primarily involves its role as a ligand in catalysis. It coordinates with metal centers, stabilizing them and facilitating various catalytic cycles. The molecular targets include transition metals such as palladium, which are involved in coupling reactions. The pathways include the formation of metal-phosphine complexes that undergo oxidative addition, transmetalation, and reductive elimination steps to form the desired products .

類似化合物との比較

The following analysis compares tert-Butyldicyclohexylphosphine with structurally related phosphines and phosphonium salts, focusing on molecular properties, stability, reactivity, and applications.

Structural and Physical Properties

Key Observations :

- Steric Bulk : The cyclohexyl groups in this compound provide greater steric hindrance than the isopropyl groups in tert-Butyldiisopropylphosphine. This bulkiness stabilizes low-coordinate metal centers, improving catalyst longevity and reaction selectivity .

Stability and Reactivity

Critical Notes:

- The pyrophoric nature of this compound demands rigorous exclusion of air, while its phosphonium salt derivative (tetrafluoroborate) is safer to handle due to ionic stabilization .

- Steric effects dominate reactivity: Bulkier ligands like this compound favor monodentate coordination, whereas smaller ligands (e.g., triphenylphosphine) may allow chelation.

Research Findings :

- In palladium-catalyzed cross-coupling, this compound outperforms less bulky ligands (e.g., PPh₃) by reducing metal aggregation and enhancing catalytic activity .

- The phosphonium salt derivative enables precise control in glycosylation and polymerization reactions, critical for pharmaceutical intermediates .

生物活性

tert-Butyldicyclohexylphosphine is a secondary phosphine compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound (CAS Number: 93634-87-8) is characterized by its bulky tert-butyl and cyclohexyl groups, which influence its reactivity and biological interactions. The presence of phosphorus in the structure allows it to act as a nucleophile, which is pivotal in various biochemical processes.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilicity : The phosphine exhibits strong nucleophilic properties, enabling it to participate in various chemical reactions, including those involving electrophiles such as carbonyl compounds .

- Coordination Chemistry : Phosphines can form stable complexes with metals, which may enhance their biological efficacy. For instance, phosphine-based metal complexes have shown potential in anticancer therapies by inducing apoptosis in cancer cells through mitochondrial targeting .

- Redox Activity : The ability of phosphines to undergo oxidation-reduction reactions contributes to their role in cellular signaling pathways and could be leveraged for therapeutic purposes.

Anticancer Activity

Research has indicated that phosphine derivatives, including this compound, may possess anticancer properties. Specifically, studies on gold(I) and gold(III) phosphine complexes have demonstrated their ability to inhibit cancer cell proliferation across various cell lines such as K562 (chronic myelogenous leukemia), H460 (non-small cell lung cancer), and OVCAR8 (ovarian cancer) . These complexes have been observed to induce cell cycle arrest and apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction.

Study 1: Anticancer Efficacy

A study evaluated the antiproliferative effects of various gold-phosphine complexes, including those containing this compound as a ligand. The results indicated significant cytotoxicity against cancer cell lines at concentrations ranging from 0.10–2.53 μM, with a preference for inducing G1 phase cell cycle arrest .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Complex 1 | K562 | 0.50 | Apoptosis via mitochondrial targeting |

| Complex 2 | H460 | 1.20 | Redox imbalance |

| Complex 3 | OVCAR8 | 2.00 | Cell cycle arrest |

Study 2: Antimicrobial Activity

In another investigation focusing on the broader category of phosphines, compounds were tested against various microbial strains. While specific data for this compound was not highlighted, the results suggested that phosphines could inhibit growth across different bacterial species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。